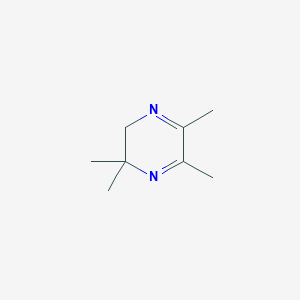

2,2,5,6-Tetramethyl-2,3-dihydropyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is known for its ability to inhibit the enzyme that catalyzes the reaction of vitamin K with glutamate to form clotting factors II, VII, IX, and X .

Méthodes De Préparation

2,2,5,6-Tetramethyl-2,3-dihydropyrazine can be synthesized through various chemical routes. One common method involves the condensation of butanone with ethyl nitrite to form butanedione monoxime, which is then reduced and cyclized to yield the desired compound . The cyclization reaction product undergoes steam distillation, followed by cooling, crystallization, and filtration to obtain crude this compound . For industrial production, the compound can be further purified using water recrystallization and activated carbon decolorization .

Analyse Des Réactions Chimiques

2,2,5,6-Tetramethyl-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is metabolized by rat liver microsomes to 2-amino-4,6-dinitrophenol, which then reacts with glutathione to produce a toxic product . The compound also participates in catalytic reactions, such as nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile . Common reagents used in these reactions include Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine .

Applications De Recherche Scientifique

2,2,5,6-Tetramethyl-2,3-dihydropyrazine has a wide range of scientific research applications. In chemistry, it is used as a competitive inhibitor of microbial metabolism, making it valuable in studies related to microbial growth inhibition . In biology and medicine, the compound’s anticoagulant properties have been explored for potential use in treating conditions such as leukemia . Additionally, it has been detected in food items like caproic acid and has applications in the food industry as a flavoring agent .

Mécanisme D'action

The mechanism of action of 2,2,5,6-Tetramethyl-2,3-dihydropyrazine involves the inhibition of the enzyme that catalyzes the reaction of vitamin K with glutamate to form clotting factors II, VII, IX, and X . This inhibition disrupts the formation of these clotting factors, leading to anticoagulant effects. The compound is metabolized by rat liver microsomes to 2-amino-4,6-dinitrophenol, which then reacts with glutathione to produce a toxic product .

Comparaison Avec Des Composés Similaires

2,2,5,6-Tetramethyl-2,3-dihydropyrazine can be compared to other similar compounds, such as 2,3,5,6-tetramethylpyrazine and 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropyrazine . While 2,3,5,6-tetramethylpyrazine is known for its use as a flavoring agent and its presence in various food products, 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropyrazine is used in different chemical reactions and has distinct properties . The unique aspect of this compound lies in its specific inhibition of the enzyme involved in clotting factor formation, making it valuable for anticoagulant research .

Activité Biologique

2,2,5,6-Tetramethyl-2,3-dihydropyrazine (TMPD) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its reactivity and potential therapeutic applications. Research has indicated that TMPD exhibits antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C10H18N2

- Molecular Weight : 170.27 g/mol

- IUPAC Name : this compound

The structure of TMPD includes two nitrogen atoms within a five-membered ring, which is substituted at the 2 and 6 positions with methyl groups. This configuration enhances its stability and reactivity in biological systems.

Antioxidant Activity

TMPD has been shown to possess significant antioxidant properties. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative stress in cells. This activity is crucial in protecting cellular components from damage associated with various diseases.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing further cellular damage. The bulky methyl groups surrounding the nitrogen atoms contribute to this activity by enhancing electron donation capabilities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of TMPD against various pathogens. In vitro evaluations have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of TMPD against common bacterial strains such as Staphylococcus aureus and Escherichia coli, TMPD exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL. These results suggest that TMPD could be a candidate for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 125 |

Anti-inflammatory Activity

TMPD has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS).

Research Findings

In a study evaluating the effects of TMPD on LPS-induced inflammation in RAW264.7 macrophages, it was found that TMPD significantly reduced nitric oxide (NO) production at concentrations as low as 50 µg/mL. This suggests a potential therapeutic role for TMPD in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of TMPD, it is useful to compare it with other pyrazine derivatives known for their biological effects.

Propriétés

IUPAC Name |

3,3,5,6-tetramethyl-2H-pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINRSJBJOGCGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(N=C1C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.